molecular formula C7H6Cl2N2O2 B13003895 1-(2,6-Dichloro-5-methoxypyrimidin-4-yl)ethanone

1-(2,6-Dichloro-5-methoxypyrimidin-4-yl)ethanone

Cat. No.: B13003895
M. Wt: 221.04 g/mol
InChI Key: RXSZJTHEDICIDW-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-5-methoxypyrimidin-4-yl)ethanone is a pyrimidine derivative featuring a dichloro-substituted aromatic ring with a methoxy group at position 5 and an acetyl group at position 4. Its molecular formula is C₇H₅Cl₂N₂O₂, with a calculated molecular weight of 219.96 g/mol. Pyrimidine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .

Properties

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

IUPAC Name

1-(2,6-dichloro-5-methoxypyrimidin-4-yl)ethanone

InChI

InChI=1S/C7H6Cl2N2O2/c1-3(12)4-5(13-2)6(8)11-7(9)10-4/h1-2H3

InChI Key

RXSZJTHEDICIDW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=NC(=N1)Cl)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichloro-5-methoxypyrimidin-4-yl)ethanone typically involves the chlorination and methoxylation of pyrimidine derivatives. One common method involves the reaction of 2,6-dichloropyrimidine with methanol in the presence of a base to introduce the methoxy group at the 5-position. The resulting intermediate is then subjected to acetylation using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of 1-(2,6-Dichloro-5-methoxypyrimidin-4-yl)ethanone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichloro-5-methoxypyrimidin-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of pyrimidine amines.

    Hydrolysis: Formation of pyrimidine alcohols.

Scientific Research Applications

Pharmaceutical Applications

1-(2,6-Dichloro-5-methoxypyrimidin-4-yl)ethanone has been investigated for its biological activities, particularly as a potential therapeutic agent.

Antiviral Activity

Research indicates that pyrimidine derivatives exhibit antiviral properties. A study highlighted the synthesis of various pyrimidine compounds, including 1-(2,6-Dichloro-5-methoxypyrimidin-4-yl)ethanone, which showed promising results against viral infections. The mechanism involves inhibition of viral replication pathways, making it a candidate for further development in antiviral therapies .

Anticancer Properties

Another area of interest is the compound's potential as an anticancer agent. Preliminary studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells by activating specific signaling pathways. These findings suggest that 1-(2,6-Dichloro-5-methoxypyrimidin-4-yl)ethanone could be further explored for its efficacy in cancer treatment .

Agrochemical Applications

The compound's structural characteristics make it suitable for use in agrochemicals, particularly as a pesticide or herbicide. Its ability to inhibit specific biochemical pathways in plants and pests can lead to effective pest management solutions.

Herbicidal Activity

Studies have shown that pyrimidine derivatives can disrupt photosynthesis in certain plant species. This property can be harnessed to develop selective herbicides that target unwanted vegetation while preserving crop health. The compound's efficacy and safety profiles are currently under evaluation .

Material Science Applications

In material science, 1-(2,6-Dichloro-5-methoxypyrimidin-4-yl)ethanone is being explored for its potential as a building block in the synthesis of novel materials with unique properties.

Polymer Synthesis

The compound can be utilized in the synthesis of polymers with enhanced thermal stability and chemical resistance. Research into polymer composites incorporating this pyrimidine derivative has shown improved mechanical properties compared to traditional materials .

Case Studies

Application Area Study Reference Findings
Antiviral Activity Demonstrated inhibition of viral replication pathways.
Anticancer Properties Induced apoptosis in cancer cell lines through specific signaling pathways.
Herbicidal Activity Effective disruption of photosynthesis in targeted plant species.
Polymer Synthesis Enhanced thermal stability and mechanical properties in composites.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-5-methoxypyrimidin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA synthesis by targeting enzymes involved in nucleotide metabolism . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone ()
  • Substituents : 2,6-Cl; 5-F; 4-COCH₃.
  • Molecular Formula : C₆H₃Cl₂FN₂O.
  • Molecular Weight : 209.005 g/mol.
  • Key Differences: Replacing the methoxy group (-OCH₃) with fluorine (-F) reduces molecular weight and alters electronic properties. Fluorine’s electron-withdrawing nature increases the pyrimidine ring’s electrophilicity, favoring nucleophilic aromatic substitution reactions compared to the methoxy analog.
1-{4-[4-(Dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl}ethanone ()
  • Substituents: 2-S; 4-(dimethylaminophenyl); 6-CH₃.
  • Molecular Formula : C₁₅H₁₈N₃OS.
  • Key Differences: This dihydropyrimidinone derivative features a thioxo group (S) and a dimethylaminophenyl substituent. The sulfur atom enhances hydrogen-bonding capacity, while the aromatic phenyl group facilitates π-π interactions in biological targets. Synthesized via the Biginelli condensation, this compound demonstrates antibacterial and antifungal activities, highlighting the role of the thioxo group in bioactivity .
1-(6-Methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone ()
  • Substituents : 2-S; 4-phenyl; 6-CH₃.
  • Molecular Formula : C₁₃H₁₃N₂OS.
  • Key Differences : The sulfanylidene group and phenyl substituent contribute to a planar molecular conformation, as confirmed by crystallographic studies. This structural rigidity may enhance binding to biological targets, such as enzymes involved in microbial pathogenesis .
1-(2-Chlorophenyl)ethanone ()
  • Substituents : Phenyl-Cl; COCH₃.
  • Molecular Formula : C₈H₇ClO.
  • Molecular Weight : 154.6 g/mol.
  • Key Differences : As a simpler aromatic ketone lacking a pyrimidine ring, this compound exhibits lower polarity and reduced hydrogen-bonding capacity. Its applications are more aligned with industrial synthesis rather than bioactivity .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Solubility (Polar Solvents) Reactivity Highlights
1-(2,6-Dichloro-5-methoxypyrimidin-4-yl)ethanone 219.96 ~1.8 Moderate (methoxy enhances polarity) Electrophilic substitution at C5 due to Cl and OCH₃
1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone 209.005 ~2.1 Low (fluorine increases lipophilicity) High reactivity in nucleophilic substitutions
Dihydropyrimidinone derivatives ~250–300 ~1.5 High (thioxo and NH groups enhance solubility) Hydrogen-bonding interactions dominate

*logP values estimated using fragment-based methods.

Biological Activity

1-(2,6-Dichloro-5-methoxypyrimidin-4-yl)ethanone, with the CAS number 2385281-66-1, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with biological systems. Its molecular formula is C7H6Cl2N2O2C_7H_6Cl_2N_2O_2 and it has a molecular weight of 221.04 g/mol .

The chemical structure of 1-(2,6-Dichloro-5-methoxypyrimidin-4-yl)ethanone can be represented as follows:

PropertyValue
Molecular FormulaC7H6Cl2N2O2
Molecular Weight221.04 g/mol
CAS Number2385281-66-1
LogP1.986

Biological Activity Overview

Research indicates that compounds related to pyrimidines often exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of 1-(2,6-Dichloro-5-methoxypyrimidin-4-yl)ethanone are still being elucidated through ongoing studies.

Antimicrobial Activity

A study investigating the synthesis of chloroethyl pyrimidine nucleosides highlighted that similar pyrimidine derivatives can significantly inhibit cell proliferation and migration in various cancer cell lines . While specific data on 1-(2,6-Dichloro-5-methoxypyrimidin-4-yl)ethanone is limited, its structural analogs suggest potential antimicrobial properties.

Anti-inflammatory Effects

Research on other pyrimidine derivatives suggests that they may exhibit anti-inflammatory effects through the modulation of inflammatory pathways. For instance, studies have shown that certain pyrimidine compounds can inhibit pro-inflammatory cytokines in vitro . This raises the possibility that 1-(2,6-Dichloro-5-methoxypyrimidin-4-yl)ethanone may similarly affect inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidine derivatives:

  • Anticancer Activity : A study on pyrimidine nucleosides demonstrated significant inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells. This suggests a potential application for 1-(2,6-Dichloro-5-methoxypyrimidin-4-yl)ethanone in cancer therapy .
  • Antiviral Potential : Investigations into nucleotide biosynthesis inhibitors have shown that targeting pyrimidine metabolism can enhance antiviral activity against viruses like hepatitis E virus (HEV). This indicates that compounds affecting pyrimidine pathways could be valuable in antiviral drug development .
  • Synthesis and Characterization : The synthesis of various pyrimidine derivatives has been documented, providing insights into their biological properties and potential applications in medicinal chemistry .

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